2-Chloro-3-fluoro-4-nitropyridine N-oxide
CAS No.: 101664-56-6
Cat. No.: VC20742033
Molecular Formula: C5H2ClFN2O3
Molecular Weight: 192.53 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101664-56-6 |
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Molecular Formula | C5H2ClFN2O3 |
Molecular Weight | 192.53 g/mol |
IUPAC Name | 2-chloro-3-fluoro-4-nitro-1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C5H2ClFN2O3/c6-5-4(7)3(9(11)12)1-2-8(5)10/h1-2H |
Standard InChI Key | IQKSCEDCDQGAAO-UHFFFAOYSA-N |
SMILES | C1=C[N+](=C(C(=C1[N+](=O)[O-])F)Cl)[O-] |
Canonical SMILES | C1=C[N+](=C(C(=C1[N+](=O)[O-])F)Cl)[O-] |
Chemical Identity and Structure
2-Chloro-3-fluoro-4-nitropyridine N-oxide is a pyridine derivative characterized by the presence of chloro, fluoro, and nitro substituents on the pyridine ring, along with an N-oxide functional group. This multifunctional compound has the molecular formula C5H2ClFN2O3 and is identified by the CAS Registry Number 101664-56-6 . The arrangement of the substituents—chlorine at position 2, fluorine at position 3, and a nitro group at position 4—combined with the N-oxide group at the nitrogen creates a unique chemical entity with distinctive reactivity patterns.
The compound's structure can be visualized as a six-membered aromatic pyridine ring with the four substituents strategically positioned to influence its electronic properties and chemical behavior. The electron-withdrawing nature of these substituents, particularly the nitro group, significantly affects the distribution of electron density across the molecule, enhancing its susceptibility to nucleophilic attack at specific positions.
Physical and Chemical Properties
Physical Characteristics
2-Chloro-3-fluoro-4-nitropyridine N-oxide exists as a yellow crystalline solid at room temperature . Its physical appearance and measured properties provide important information for identification and handling purposes.
The compound's comprehensive physical and chemical properties are summarized in the following table:
Structural Features
The compound's structure contributes significantly to its chemical behavior. The N-oxide group introduces polarity and influences the electronic distribution across the pyridine ring. The nitro group at position 4 acts as a powerful electron-withdrawing group, activating the ring toward nucleophilic substitution reactions. The halogen substituents (chloro and fluoro) provide sites for further functionalization through various synthetic transformations.
Synthesis and Production Methods
Laboratory Synthesis
The synthesis of 2-Chloro-3-fluoro-4-nitropyridine N-oxide typically follows a two-step process that employs conventional organic chemistry techniques:
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Nitration: The process begins with 2-chloro-3-fluoropyridine as the starting material. This compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions. This step introduces the nitro group at position 4 of the pyridine ring.
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Oxidation: The nitrated intermediate is subsequently oxidized using hydrogen peroxide or a similar oxidizing agent to introduce the N-oxide functional group at the nitrogen of the pyridine ring.
Chemical Reactivity
Types of Reactions
The presence of multiple functional groups makes 2-Chloro-3-fluoro-4-nitropyridine N-oxide a versatile reagent capable of undergoing various chemical transformations:
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Nucleophilic Substitution Reactions: The electron-withdrawing effects of the nitro group and the N-oxide functionality activate the pyridine ring toward nucleophilic attack. The chloro and fluoro substituents can be selectively replaced by nucleophiles such as amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups.
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Reduction Reactions: The nitro group can be reduced to an amino group using appropriate reducing agents, including catalytic hydrogenation with palladium on carbon or chemical reducing agents like sodium borohydride.
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Oxidation Reactions: The N-oxide group can participate in various oxidation reactions, leading to further functionalization of the molecule.
Reactivity Patterns
The reactivity of 2-Chloro-3-fluoro-4-nitropyridine N-oxide follows predictable patterns based on the electronic effects of its substituents. The halogen substituents (chloro and fluoro) show different leaving group abilities, with the chloro group typically being more susceptible to nucleophilic displacement than the fluoro group. This differential reactivity can be exploited for regioselective transformations.
Applications
In Organic Synthesis
2-Chloro-3-fluoro-4-nitropyridine N-oxide serves as an important building block and intermediate in organic synthesis . Its multifunctionalized structure makes it valuable for:
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Construction of complex heterocyclic scaffolds
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Synthesis of specialized pyridine derivatives
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Development of novel synthetic methodologies
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